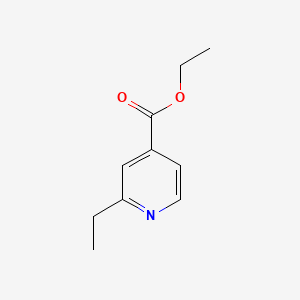

Ethyl 2-ethylpyridine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-ethylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-9-7-8(5-6-11-9)10(12)13-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGWFGBGQPUZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways to Ethyl 2 Ethylpyridine 4 Carboxylate

Direct Esterification Approaches

One of the most straightforward routes to Ethyl 2-ethylpyridine-4-carboxylate involves the esterification of its corresponding carboxylic acid, 2-Ethylpyridine-4-carboxylic Acid. This transformation focuses on the conversion of the carboxyl group into an ethyl ester.

Esterification of 2-Ethylpyridine-4-carboxylic Acid

The conversion of 2-Ethylpyridine-4-carboxylic Acid to its ethyl ester can be achieved through several well-established methods, primarily categorized as acid-catalyzed reactions or those mediated by coupling reagents.

Acid-Catalyzed Esterification (Fischer Esterification): This classical method involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or benzene (B151609) sulfonic acid. google.comgoogle.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product. tcichemicals.comyoutube.com This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, often through azeotropic distillation. google.comgoogle.comtcichemicals.com A cyclic process has been developed where the strong acid salt of the pyridine (B92270) carboxylic acid ester, formed in situ, acts as the catalyst for subsequent reactions. google.com

Coupling Reagent-Mediated Esterification: To avoid the harsh conditions of strong acids, various coupling reagents can be employed to facilitate ester formation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used. peptide.comorganic-chemistry.orgorgsyn.org The reaction is often performed in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP). orgsyn.org

Phosphonium (B103445) and Uronium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient for promoting amide and ester bond formation with minimal side reactions. peptide.comorganic-chemistry.org

| Method | Typical Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed (Fischer) | Ethanol, H₂SO₄ (catalyst) | Reflux temperature; often requires water removal | Inexpensive reagents; suitable for large-scale synthesis google.com | Harsh conditions; equilibrium limited; potential side reactions google.comtcichemicals.com |

| Carbodiimide Coupling | Ethanol, DCC or EDCI, DMAP (catalyst) | Room temperature; aprotic solvent (e.g., Dichloromethane) orgsyn.org | Mild conditions; high yields orgsyn.org | Byproduct removal can be difficult (e.g., DCU from DCC) peptide.com |

| Uronium Salt Coupling | Ethanol, TBTU or HBTU, organic base (e.g., DIPEA) | Room temperature; fast reaction times organic-chemistry.org | High efficiency; low racemization for chiral substrates peptide.com | Higher cost of reagents |

Optimization of Reaction Conditions

The efficiency of the esterification process is highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing yield and minimizing reaction time.

Catalyst: In acid-catalyzed esterification, the choice and concentration of the catalyst are critical. Strong acids like sulfuric acid are effective but can cause charring or other side reactions if not used carefully. mdpi.com For coupling reactions, catalysts like DMAP can significantly accelerate the rate of ester formation. orgsyn.org

Temperature: Higher temperatures generally increase the reaction rate. mdpi.com However, for acid-catalyzed reactions, excessive heat can lead to degradation. For coupling reactions, which proceed via activated intermediates, the reactions are often run at or below room temperature to ensure stability and selectivity. orgsyn.org

Solvent: The choice of solvent plays a significant role. In Fischer esterification, a solvent that forms an azeotrope with water (e.g., benzene, toluene) can be used to facilitate water removal. google.com For coupling reactions, aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) are typically used to prevent interference with the activated intermediates. orgsyn.org

Reactant Concentration and Water Removal: As an equilibrium-controlled process, the removal of water is a key factor in driving the Fischer esterification to completion. tcichemicals.comyoutube.com This highlights the importance of reactant concentrations and the use of techniques like a Dean-Stark apparatus.

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Increases reaction rate but can also lead to side reactions and degradation. mdpi.com | Balance reaction speed with product stability; use milder temperatures for sensitive substrates. |

| Catalyst | Accelerates the reaction by enhancing the electrophilicity of the carbonyl carbon. mdpi.com | Select appropriate catalyst (e.g., H₂SO₄, DMAP) and optimize its concentration to maximize rate while minimizing side reactions. researchgate.net |

| Solvent | Affects solubility of reactants and can aid in water removal (azeotropic distillation). google.com | Choose an inert solvent that is compatible with the reaction type (e.g., aprotic for coupling, azeotropic for Fischer). |

| Water Removal | Shifts the equilibrium towards the ester product in Fischer esterification. google.comtcichemicals.com | Employ methods like azeotropic distillation or use of desiccants. |

Pyridine Ring Formation and Functionalization Strategies

An alternative to modifying a pre-existing molecule is to construct the ethyl-substituted pyridine carboxylate framework from acyclic precursors. This approach allows for the strategic placement of functional groups during the ring-forming process.

Multi-component Cyclization Reactions

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, often with high atom economy. researchgate.netbohrium.com The Hantzsch pyridine synthesis is a classic example of an MCR used to generate pyridine derivatives. wikipedia.org

The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-keto ester (such as ethyl acetoacetate), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemeurope.com The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which is subsequently oxidized to the corresponding aromatic pyridine. wikipedia.orgalfa-chemistry.com The driving force for this final oxidation step is the formation of the stable aromatic ring. wikipedia.org

While the traditional Hantzsch synthesis produces symmetrically substituted pyridines (e.g., at the 2,6- and 3,5-positions), modifications to the starting materials can be made to achieve different substitution patterns. To synthesize an intermediate for this compound, one would need to select specific, non-symmetrical precursors that could lead to the desired 2-ethyl and 4-carboxylate arrangement after cyclization and oxidation.

| Component | Role in Ring Formation | Example |

|---|---|---|

| Aldehyde | Provides the C4 carbon of the pyridine ring. | Formaldehyde, Benzaldehyde wikipedia.org |

| β-Keto Ester (2 equiv.) | Provide the C2, C3, C5, and C6 carbons and their substituents. | Ethyl acetoacetate (B1235776) wikipedia.org |

| Nitrogen Source | Provides the nitrogen atom of the pyridine ring. | Ammonia, Ammonium acetate alfa-chemistry.com |

| Oxidizing Agent | Aromatizes the 1,4-dihydropyridine intermediate. | Nitric acid, Ferric chloride, Manganese dioxide wikipedia.orgalfa-chemistry.com |

Post-Cyclization Functionalization of Pyridine Scaffolds

This strategy involves starting with a simpler, pre-formed pyridine ring and introducing the required functional groups in subsequent steps. For this compound, this would entail introducing an ethyl group at the 2-position of a pyridine-4-carboxylate scaffold.

Direct alkylation of the pyridine ring, analogous to Friedel-Crafts reactions on benzene, is generally unsuccessful due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. youtube.com Therefore, alternative methods are required to introduce an ethyl group at the 2-position.

A highly effective strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions. researchgate.net The synthesis proceeds by first oxidizing the pyridine precursor (e.g., ethyl pyridine-4-carboxylate) to its N-oxide. This activated intermediate can then react with a Grignard reagent, such as ethylmagnesium bromide. organic-chemistry.org The nucleophilic ethyl group from the Grignard reagent adds regioselectively to the 2-position. researchgate.netorganic-chemistry.org The final step involves a deoxygenation-rearrangement reaction, often accomplished by treatment with a reagent like acetic anhydride, which removes the oxygen from the nitrogen and restores the aromaticity of the pyridine ring, yielding the 2-ethyl substituted product. researchgate.net

Other modern approaches include transition-metal-catalyzed C-H functionalization, which allows for the direct coupling of alkyl groups to specific positions on the pyridine ring, although this often requires specialized catalysts and conditions. thieme-connect.com

| Method | Key Steps | Advantages | Considerations |

|---|---|---|---|

| Via Pyridine N-Oxide | 1. Oxidation of pyridine to N-oxide. 2. Addition of an ethyl Grignard reagent. 3. Rearomatization/deoxygenation (e.g., with Ac₂O). researchgate.net | High regioselectivity for the 2-position; well-established method. researchgate.netorganic-chemistry.org | Requires multiple synthetic steps. |

| Radical Alkylation | Generation of ethyl radicals which add to the protonated pyridine ring. | Direct C-H functionalization. | May result in mixtures of isomers and over-alkylation. |

| Transition-Metal Catalysis | Direct C-H activation and coupling with an ethyl source. thieme-connect.com | High atom economy; potentially fewer steps. | Requires specific and often expensive catalysts; optimization can be complex. |

Carboxylation and Subsequent Esterification at the 4-Position

A direct and effective method for the synthesis of this compound involves a two-step process: the selective carboxylation of 2-ethylpyridine (B127773) at the 4-position, followed by the esterification of the resulting 2-ethylpyridine-4-carboxylic acid.

Carboxylation:

Recent advancements in C-H functionalization have provided practical methods for the C-4 selective carboxylation of pyridines. One such method involves a one-pot protocol that proceeds via a C-H phosphination, followed by a copper-catalyzed carboxylation of the resulting phosphonium salts with carbon dioxide (CO2) nih.gov.

The general steps for this process, adapted for 2-ethylpyridine, are as follows:

Phosphination: 2-Ethylpyridine is reacted to form a pyridylphosphonium salt at the 4-position.

Copper-Catalyzed Carboxylation: The phosphonium salt is then reacted with CO2 at atmospheric pressure in the presence of a copper catalyst (e.g., CuCl), a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and a reductant nih.gov. This yields the desired 2-ethylpyridine-4-carboxylic acid.

This method is advantageous due to its high selectivity for the 4-position and its operation under mild conditions nih.gov.

Esterification:

The 2-ethylpyridine-4-carboxylic acid, also known as 2-ethylisonicotinic acid, obtained from the carboxylation step is then subjected to esterification to yield the final product. A common and well-established method for this transformation is the Fischer esterification guidechem.com. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH) guidechem.comresearchgate.net. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water is typically removed as it is formed researchgate.net.

An alternative approach for the esterification of pyridine carboxylic acids involves the use of a strong acid salt of a pyridine carboxylic acid ester as a catalyst in a cyclic process libretexts.org. This method can be more economical as the catalyst can be recovered and reused libretexts.org.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Carboxylation | 1. C-H phosphination 2. CO2 (1 atm), CuCl, TMEDA, reductant, room temperature | 2-ethylpyridine-4-carboxylic acid |

| 2 | Esterification | Ethanol, H2SO4 (catalyst), heat | This compound |

Derivatization from Precursors and Analogues

Another strategic approach to the synthesis of this compound is through the chemical transformation of readily available precursors and analogues.

This pathway involves the synthesis of 2-ethylpyridine-4-carbaldehyde (B3374724) as a key intermediate, which is then oxidized to the corresponding carboxylic acid and subsequently esterified.

Oxidation of Aldehyde to Carboxylic Acid:

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose. For instance, pyridinium (B92312) chlorochromate (PCC) in the presence of periodic acid (H5IO6) can effectively oxidize aldehydes to carboxylic acids cardiff.ac.uk. Other mild and efficient methods include the use of Oxone as the sole oxidant or aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) cardiff.ac.uk. These methods are generally high-yielding and tolerate a range of functional groups.

Esterification:

Following the oxidation, the resulting 2-ethylpyridine-4-carboxylic acid is esterified with ethanol using the methods described in section 2.2.2.2, such as Fischer esterification, to afford this compound guidechem.comresearchgate.net.

| Precursor | Step 1: Reaction & Reagents | Intermediate | Step 2: Reaction & Reagents | Final Product |

| 2-ethylpyridine-4-carbaldehyde | Oxidation (e.g., PCC, H5IO6) | 2-ethylpyridine-4-carboxylic acid | Esterification (Ethanol, H2SO4) | This compound |

A plausible synthetic route involves the introduction of an ethyl group at the 2-position of a pre-existing pyridine-4-carboxylate ester, such as ethyl isonicotinate (B8489971) (ethyl pyridine-4-carboxylate). This approach is challenging due to the need for selective functionalization at the C-2 position of the pyridine ring.

One potential strategy is through the formation of an enolate ion or a related nucleophilic species, followed by alkylation. However, the direct alkylation of the pyridine ring itself is not straightforward. A more viable approach might involve the use of organometallic reagents in a cross-coupling reaction.

It is important to note that such modifications often require careful control of reaction conditions to achieve the desired regioselectivity and avoid side reactions.

Organometallic chemistry offers powerful tools for the regioselective functionalization of heterocyclic compounds like pyridine.

Metalation and Carboxylation/Esterification:

A viable strategy involves the deprotonation of 2-ethylpyridine at the 4-position using a strong base, such as lithium diisopropylamide (LDA) or t-butyllithium (t-BuLi), to generate a nucleophilic organolithium species. This intermediate can then react with an electrophilic source of the carboxylate group.

For example, the lithiated 2-ethylpyridine can react with carbon dioxide (CO2) to form a lithium carboxylate salt. Subsequent acidification would yield 2-ethylpyridine-4-carboxylic acid, which can then be esterified as previously described. Alternatively, the organolithium intermediate could potentially react directly with an electrophilic esterifying agent like ethyl chloroformate to form the target ester in a single step.

The success of this approach depends on the regioselectivity of the initial deprotonation step. The presence of the ethyl group at the 2-position may influence the acidity of the ring protons, potentially directing the metalation to the desired 4-position.

| Starting Material | Step 1: Reaction & Reagents | Intermediate | Step 2: Reaction & Reagents | Final Product |

| 2-Ethylpyridine | Metalation (e.g., t-BuLi) | 2-Ethyl-4-lithiopyridine | 1. Carboxylation (CO2) 2. Esterification (Ethanol, H2SO4) | This compound |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

A key area for the application of green chemistry in the synthesis of this compound is in the esterification step. Traditional Fischer esterification often uses corrosive and difficult-to-recycle mineral acids like sulfuric acid researchgate.net.

An environmentally benign alternative is the use of solid acid catalysts. These catalysts, such as zeolites or silica-supported Lewis acids (e.g., ZnCl2 on SiO2), are non-corrosive, reusable, and can be easily separated from the reaction mixture by filtration.

For example, the esterification of nicotinic acid with ethanol has been successfully carried out using a solid acid catalyst in toluene, with the water produced being removed by azeotropic distillation. A similar approach could be applied to the esterification of 2-ethylpyridine-4-carboxylic acid. The use of solid acid catalysts not only simplifies the workup procedure but also reduces the environmental impact of the process.

| Reaction | Conventional Catalyst | Green Alternative | Advantages of Green Alternative |

| Esterification | Sulfuric Acid (H2SO4) | Solid Acid Catalysts (e.g., Zeolites, SiO2/ZnCl2) | Reusable, easily separated, non-corrosive, reduced waste |

Microwave-Assisted and Ultrasound-Promoted Synthesis

Modern synthetic chemistry has increasingly adopted energy-efficient and time-saving technologies, with microwave irradiation and ultrasound promotion emerging as powerful tools for accelerating chemical reactions. These techniques have found application in the synthesis of heterocyclic compounds, including pyridine derivatives, by offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactants directly and efficiently. This method can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity by minimizing the formation of by-products. conicet.gov.armdpi.com The synthesis of quinolone carboxylates, which are structurally related to pyridine carboxylates, demonstrates the efficacy of this technique. In a one-pot procedure, the cyclization of aminomethylenemalonate intermediates can be achieved rapidly. conicet.gov.ar

The choice of solvent is critical in MAOS, as it must efficiently absorb microwave energy. Studies on model reactions, such as the cyclization to form a quinolone core, have shown that solvents like 1,2-dichlorobenzene (B45396) (DCB) and diphenyl ether (DPE) can be effective. For instance, irradiating a reactant in DCB at 250°C for just one minute using a temperature-controlled dynamic irradiation method can yield significantly better results than other solvents or heating methods. conicet.gov.ar This precise control over reaction conditions is a key advantage of modern microwave reactors. conicet.gov.ar

Research Findings on Microwave-Assisted Synthesis of Quinolone Carboxylates

| Entry | Solvent | Method | Power (W) | Temp. (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | DMF | Sealed Vessel | 300 | >250 | 1 | 10 |

| 2 | DCB | Sealed Vessel | 300 | >250 | 1 | 49 |

| 3 | DPE | Sealed Vessel | 300 | >250 | 1 | 29 |

This table is based on data for the synthesis of ethyl 1-phenyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, a related quinolone structure. conicet.gov.ar

Ultrasound-Promoted Synthesis

Ultrasound-promoted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to accelerate chemical reactions. This process creates localized hot spots with extremely high temperatures and pressures, enhancing reaction rates and yields.

An efficient, one-pot, four-component synthesis of pyridin-2(1H)-one derivatives has been developed using ultrasound irradiation at room temperature. nih.govresearchgate.net This method provides several advantages, including excellent yields (often exceeding 90%), significantly shorter reaction times (typically 30-40 minutes), and a simple workup procedure, making it an environmentally friendly and efficient alternative to traditional methods. nih.govresearchgate.net The reaction can be carried out in a simple ultrasonic cleaning bath, demonstrating the accessibility of this technology. nih.gov

General Conditions for Ultrasound-Promoted Pyridine Derivative Synthesis

| Parameter | Value |

|---|---|

| Power | 250 W |

| Frequency | 40 kHz |

| Temperature | 25–30 °C |

| Solvent | Ethanol |

This data is based on the synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. nih.gov

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a transformative technology for the synthesis of chemical compounds, offering superior control over reaction parameters compared to traditional batch processing. researchgate.net This methodology involves pumping reactants through a network of tubes or microreactors, where they mix and react. The precise control over temperature, pressure, and residence time leads to enhanced reaction efficiency, higher yields, improved safety, and easier scalability. nih.govresearchgate.net

The synthesis of pyridine derivatives has been successfully adapted to continuous flow systems. For example, the Bohlmann–Rahtz pyridine synthesis, which involves a Michael addition followed by cyclodehydration, can be performed in a single step in a flow reactor without the need to isolate intermediates. researchgate.net A comparative study demonstrated that a conductive heating flow platform could produce the desired trisubstituted pyridine in 86% yield with a residence time of just 5 minutes at 120°C, outperforming batch microwave conditions. researchgate.net

Comparison of Methods for Bohlmann–Rahtz Pyridine Synthesis

| Method | Solvent System | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Batch Microwave | Toluene–AcOH | 140 | 5 | 74 |

| Batch Microwave | Ethanol–AcOH | 120 | 5 | 86 |

| Flow Microwave | Ethanol–AcOH | 120 | 5 | 76 |

This table is based on data for the synthesis of a trisubstituted pyridine via the Bohlmann–Rahtz reaction. researchgate.net

Spectroscopic and Structural Elucidation of Ethyl 2 Ethylpyridine 4 Carboxylate

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides insights into the molecular vibrations and thus the functional groups present in ethyl 2-ethylpyridine-4-carboxylate.

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent functional groups. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, which is typically observed in the region of 1720-1740 cm⁻¹. For the closely related compound, ethyl pyridine-4-carboxylate, this peak is a key diagnostic feature. science.org.ge

The aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected in the 3000-3100 cm⁻¹ range. science.org.ge Additionally, the aliphatic C-H stretching vibrations from the two ethyl groups (the one at position 2 and the one in the ester moiety) will appear in the 2850-3000 cm⁻¹ region. science.org.ge The presence of the ethyl group at the second position of the pyridine ring is further confirmed by specific bending vibrations.

The C-N stretching vibrations within the pyridine ring are anticipated to be around 1323 cm⁻¹. science.org.ge The spectrum would also show characteristic peaks for C-C stretching and various bending modes for the pyridine ring and the ethyl substituents.

Table 1: Characteristic FTIR Peaks for this compound (Predicted based on analogous compounds)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium-Strong | Asymmetric CH₃ Stretch (Ethyl groups) |

| ~2940 | Medium | Asymmetric CH₂ Stretch (Ethyl groups) |

| ~2870 | Medium | Symmetric CH₃ Stretch (Ethyl groups) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600 | Medium | C=C/C=N Stretch (Pyridine ring) |

| ~1450 | Medium | CH₂/CH₃ Bending |

| ~1370 | Medium | CH₃ Symmetric Bending |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-C-O Stretch (Ester) |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric breathing mode of the pyridine ring is expected to be a strong and sharp band. The C-H stretching vibrations will also be present, similar to the FTIR spectrum.

For the related compound 2-ethylpyridine-4-carbothioamide, detailed Raman spectroscopic studies have been conducted, which can provide insights into the vibrational modes of the 2-ethylpyridine (B127773) core. nih.gov The C=O stretch of the ester is generally a weaker band in Raman compared to FTIR.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2930 | Strong | Aliphatic C-H Stretch (Ethyl groups) |

| ~1605 | Medium | C=C/C=N Stretch (Pyridine ring) |

| ~1000 | Strong | Pyridine ring breathing mode |

| ~800 | Medium | Ring bending modes |

The correlation of the observed vibrational modes in both FTIR and Raman spectra allows for a comprehensive confirmation of the molecular structure of this compound. The presence of the strong C=O stretching band confirms the ester functionality. The combination of aromatic and aliphatic C-H stretching bands, along with their corresponding bending modes, confirms the presence of both the pyridine ring and the two ethyl groups. The specific frequencies and coupling patterns of the pyridine ring vibrations are indicative of the substitution pattern, in this case, at the 2 and 4 positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound provides distinct signals for each unique proton in the molecule. The aromatic region will show signals for the three protons on the pyridine ring. The proton at position 6 is expected to be a doublet, while the protons at positions 3 and 5 will also appear as distinct signals, likely doublets or doublets of doublets, due to coupling with each other.

The two ethyl groups will give rise to two sets of signals. The ethyl ester group will show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of coupling with the adjacent protons. For ethyl pyridine-4-carboxylate, these signals appear at approximately 4.4 ppm (quartet) and 1.4 ppm (triplet). iucr.org

The ethyl group at position 2 of the pyridine ring will also produce a quartet for its methylene protons and a triplet for its methyl protons. Data for 2-ethylpyridine shows these signals around 2.8 ppm (quartet) and 1.3 ppm (triplet). chemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | ~8.6 | d | ~5.0 |

| H-3 (Pyridine) | ~7.8 | d | ~5.0 |

| H-5 (Pyridine) | ~7.7 | s | - |

| -OCH₂CH₃ (Ester) | ~4.4 | q | ~7.1 |

| -CH₂CH₃ (Position 2) | ~2.8 | q | ~7.6 |

| -OCH₂CH₃ (Ester) | ~1.4 | t | ~7.1 |

| -CH₂CH₃ (Position 2) | ~1.3 | t | ~7.6 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 164-166 ppm. science.org.ge

The carbon atoms of the pyridine ring will appear in the aromatic region of the spectrum, typically between 120 and 160 ppm. The carbon at position 2, being attached to an ethyl group and adjacent to the nitrogen, will have a distinct chemical shift, as will the carbon at position 4, which is bonded to the carboxylate group.

The carbons of the two ethyl groups will appear in the aliphatic region. The methylene carbons (-CH₂-) will be downfield compared to the methyl carbons (-CH₃). For ethyl pyridine-4-carboxylate, the ester methylene and methyl carbons appear at approximately 61 ppm and 14 ppm, respectively. science.org.ge

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| C-2 (Pyridine) | ~162 |

| C-6 (Pyridine) | ~150 |

| C-4 (Pyridine) | ~140 |

| C-3 (Pyridine) | ~122 |

| C-5 (Pyridine) | ~121 |

| -OCH₂CH₃ (Ester) | ~61 |

| -CH₂CH₃ (Position 2) | ~25 |

| -OCH₂CH₃ (Ester) | ~14 |

| -CH₂CH₃ (Position 2) | ~13 |

Advanced Research Perspectives and Future Directions

Exploration of Novel Synthetic Pathways to Substituted Pyridine (B92270) Carboxylates

The synthesis of substituted pyridine carboxylates, including structures analogous to Ethyl 2-ethylpyridine-4-carboxylate, is a focal point of chemical research due to their significance as building blocks for functional molecules. oist.jp Traditional synthetic methods often grapple with challenges such as lengthy routes, harsh reaction conditions, and limited functional group tolerance. oist.jp Consequently, the exploration of novel, more efficient synthetic pathways is a critical endeavor.

A prevailing trend is the development of multi-component reactions (MCRs), which offer a streamlined approach to complex molecules by combining three or more reactants in a single step. chim.itrsc.org This methodology enhances efficiency and atom economy. For instance, a flexible three-component approach has been developed for highly substituted pyridin-4-ol derivatives using lithiated alkoxyallenes, nitriles, and various carboxylic acids. chim.it Similarly, green synthesis protocols using efficient and recyclable catalysts like pyridine-2-carboxylic acid (P2CA) have been designed for the rapid, high-yield production of complex heterocyclic scaffolds under mild conditions. rsc.orgnih.gov

One-pot reactions represent another significant advancement, allowing for the synthesis of complex pyridine derivatives without the need to isolate intermediates. oist.jp Researchers at the OIST have developed a one-pot method to create novel 4-substituted pyridine-2,6-dicarboxylic acid derivatives from pyruvates and aldehydes under mild conditions, a significant improvement over traditional, harsher methods. oist.jp These innovative pathways not only simplify the synthesis of known compounds but also unlock access to new derivatives with unique properties.

| Synthetic Strategy | Key Features | Reactants Example | Conditions | Ref. |

| One-Pot Synthesis | Mild conditions, high atom economy, simplified procedure. | Pyruvates, Aldehydes, Ammonium (B1175870) Acetate (B1210297) | Mild | oist.jp |

| Three-Component Reaction | Flexible approach to highly substituted pyridines. | Lithiated alkoxyallenes, Nitriles, Carboxylic Acids | Varied | chim.it |

| Multi-Component Reaction (MCR) | Green, efficient, rapid synthesis, high yields (84-98%). | Aldehydes, 1,3-Cyclodiones, 5-Amino Pyrazoles | Pyridine-2-carboxylic acid catalyst, 60°C | rsc.orgnih.gov |

| Cascade Reaction (ROCC) | Novel regioselective method for 2,5-di-substituted pyridines. | Isoxazole derivatives | Fe/NH4Cl as reducing agent | researchgate.net |

Investigation of Complex Reaction Mechanisms under Varied Conditions

Understanding the intricate mechanisms that govern the formation of substituted pyridine carboxylates is fundamental to optimizing existing synthetic routes and designing new ones. Research in this area focuses on elucidating reaction pathways, identifying key intermediates, and determining how variables like catalysts, solvents, and temperature influence outcomes.

For example, the synthesis of pyridin-4-ol derivatives through a three-component reaction involves a fascinating multi-step mechanism. chim.it This process includes a notable "umpolung of reactivity," where the polarity of a subunit is reversed, and an aldol-type cyclization involving a typically weak electrophile like an amide carbonyl group. chim.it Similarly, a novel method for synthesizing 2,5-di-substituted pyridines proceeds through a Ring Opening and Closing Cascade (ROCC) mechanism, showcasing a complex yet efficient pathway to functionalized pyridine derivatives. researchgate.net

The effect of reaction conditions on selectivity and yield is another critical area of investigation. The electronic effects of substituents on aromatic aldehydes in multi-component reactions have been shown to influence reaction times, suggesting the formation of a carbocation intermediate. rsc.orgnih.gov Photochemical methods are also emerging, utilizing light to generate pyridinyl radicals that can couple with other radicals, offering distinct positional selectivity compared to classical methods. acs.org The mechanism involves a catalyst that acts sequentially as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. acs.org

High-Throughput Screening for New Chemical Transformations

High-Throughput Screening (HTS) has become an indispensable tool in modern chemistry, dramatically accelerating the discovery and optimization of new reactions. acs.orgnih.gov By employing automated, parallel experimentation, researchers can rapidly evaluate a vast array of catalysts, substrates, and reaction conditions to identify optimal parameters for synthesizing compounds like this compound. acs.org

In medicinal chemistry, HTS is crucial for route scouting and parallel synthesis. acs.org This approach allows for the direct evaluation of project intermediates against a diverse library of building blocks in microscale quantities, providing not only a viable synthetic route but also a blueprint for scaling up the reaction. acs.org For example, HTS has been successfully applied to optimize challenging reactions like the Photo-Minisci reaction and the Negishi cross-coupling, which are valuable for creating C(sp2)-C(sp3) bonds and incorporating 3-dimensionality into molecules. acs.org

The application of HTS extends to the discovery of entirely new chemical transformations. By screening large libraries of potential reactants and catalysts, previously unknown reactivity patterns can be uncovered. This technology, combined with sensitive analytical techniques like mass spectrometry, enables the efficient identification of successful reactions from a large pool of experiments, significantly increasing the pace of innovation in synthetic chemistry. acs.org

| HTS Application Area | Objective | Key Technologies | Example Reaction | Ref. |

| Route Scouting | Identify viable synthetic pathways for target molecules. | Microscale parallel reactors, LCMS analysis | Photo-Minisci reaction | acs.org |

| Reaction Optimization | Determine optimal conditions (catalyst, solvent, temp.). | 96-well plate format, automated liquid handlers | Negishi cross-coupling | acs.org |

| New Reaction Discovery | Uncover novel chemical transformations and reactivity. | MALDI-TOF Mass Spectrometry, diverse compound libraries | RNA-reactive small molecule discovery | acs.org |

| Enzyme Inhibitor Screening | Identify compounds that inhibit specific enzymes. | Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR) | Screening pyridine derivatives against H2S-synthesizing enzymes | nih.gov |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is heralding a new era of predictive chemistry. nih.govrsc.org These powerful computational tools can analyze vast datasets of chemical reactions to identify trends, predict outcomes, and even propose novel synthetic routes, accelerating the discovery and development of molecules like this compound. nih.gov

ML models are being applied across the spectrum of synthetic chemistry, categorized into three main areas:

Reaction Deployment : Predicting whether a known reaction will work on new substrates. nih.gov This involves training models on large reaction corpora to recognize patterns of reactivity.

Reaction Development : Accelerating the optimization of known reactions. nih.gov ML algorithms can iteratively suggest new experimental conditions to improve yield or selectivity, often incorporating experimental feedback in a closed loop.

Reaction Discovery : Uncovering unprecedented synthetic methods or elucidating reaction mechanisms. nih.gov This represents the most ambitious application, where AI extrapolates from existing knowledge to create new chemical knowledge.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.